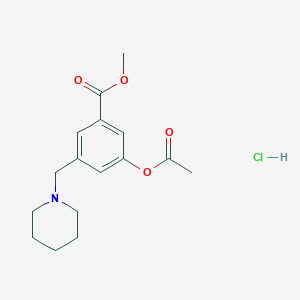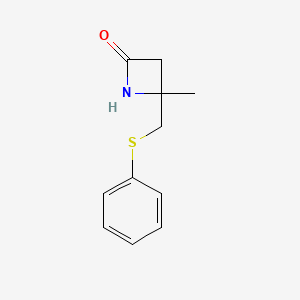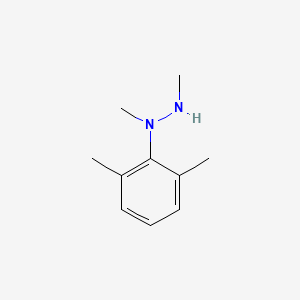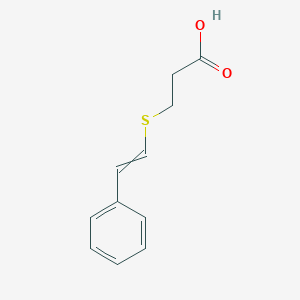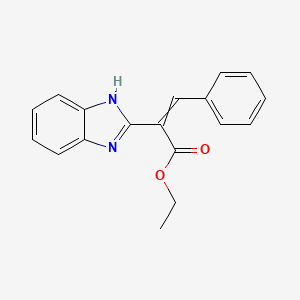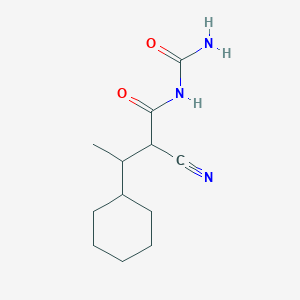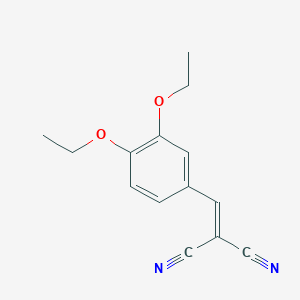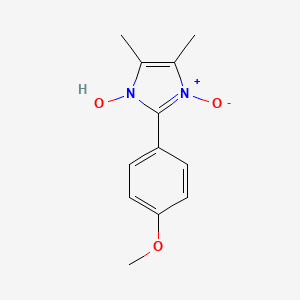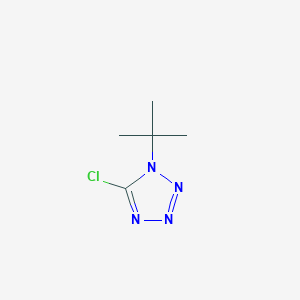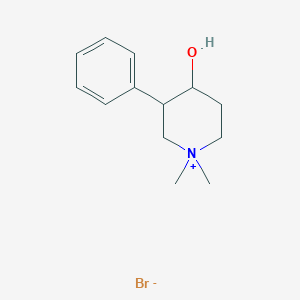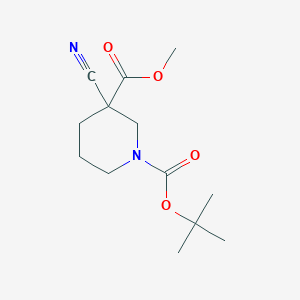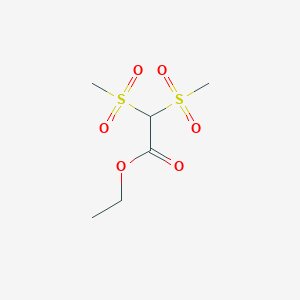
Ethyl 2,2-bis(methylsulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis(methylsulfonyl)acetate is an organic compound with the molecular formula C6H12O6S2. It is a versatile intermediate used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of two methylsulfonyl groups attached to the central carbon atom, making it a unique and valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(methylsulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(methylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,2-bis(methylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of ethyl 2,2-bis(methylsulfonyl)acetate involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing sulfonyl groups enhances the reactivity of the central carbon atom, making it susceptible to nucleophilic attack. This property allows the compound to participate in a wide range of synthetic transformations, including addition, substitution, and elimination reactions.
Comparison with Similar Compounds
Ethyl 2,2-bis(methylsulfonyl)acetate can be compared with other similar compounds, such as:
Ethyl methanesulfonylacetate: This compound has only one methylsulfonyl group, making it less reactive than this compound.
Mthis compound: The methyl ester variant has similar reactivity but different solubility and physical properties.
Ethyl 2-(methylsulfonyl)propanoate: This compound has a different carbon skeleton, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced reactivity and versatility in synthetic applications.
Properties
CAS No. |
78134-99-3 |
|---|---|
Molecular Formula |
C6H12O6S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2,2-bis(methylsulfonyl)acetate |
InChI |
InChI=1S/C6H12O6S2/c1-4-12-5(7)6(13(2,8)9)14(3,10)11/h6H,4H2,1-3H3 |
InChI Key |
OGDWMIBRDIICNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
